3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine
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Overview
Description
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine is a complex organic compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. Another approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru(II) catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using transition metal catalysts. The use of palladium or ruthenium catalysts allows for efficient and scalable synthesis, providing high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Mechanism of Action
The mechanism of action of 3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A structurally related compound with similar biological activities.
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]: Studied for their potential antitumor properties.
Ficellomycin, Azinomycins, and Vazabitide A: Natural products containing similar 1-azabicyclo[3.1.0]hexane pharmacophores.
Uniqueness
3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This fluorination can enhance its stability, bioavailability, and binding affinity to molecular targets .
Properties
Molecular Formula |
C8H14F2N2 |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(3-azabicyclo[3.1.0]hexan-3-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10,4-11)5-12-2-6-1-7(6)3-12/h6-7H,1-5,11H2 |
InChI Key |
FJFPQFCFZJFJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)CC(CN)(F)F |
Origin of Product |
United States |
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